Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a phenyl group, and a pyrrolidin-1-ylsulfonyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the intermediate compound with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylate: Lacks the phenyl and pyrrolidin-1-ylsulfonyl groups, resulting in different biological activities.
Phenylthiophene: Contains a phenyl group but lacks the carboxylate and pyrrolidin-1-ylsulfonyl groups.
Pyrrolidinylthiophene: Contains the pyrrolidin-1-yl group but lacks the phenyl and carboxylate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with a phenyl group, a pyrrolidin-1-ylsulfonyl moiety, and an ethyl carboxylate group. Its structural complexity allows for various interactions with biological targets, which is critical for its activity.
Anticancer Activity
Research has indicated that compounds containing thiophene and sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
A study evaluating the cytotoxic effects of related thiophene derivatives showed that the presence of the pyrrolidinyl sulfonamide group enhances the interaction with cancer cell receptors, leading to increased apoptosis rates. The IC50 values reported for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Derivatives with similar functional groups have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies revealed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, showing promise as antibacterial agents .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological applications. Similar structures have been investigated for their roles as serotonin and dopamine receptor ligands, indicating possible antipsychotic properties.
Mechanism of Action:
Research indicates that these compounds may modulate neurotransmitter systems, alleviating symptoms associated with psychiatric disorders. For instance, multitarget ligands have been shown to enhance serotonin signaling while inhibiting dopamine receptors, which could be beneficial in treating conditions like schizophrenia .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the thiophene ring and the sulfonamide group significantly influences its potency and selectivity towards various biological targets.
Substituent | Effect on Activity |
---|---|
Pyrrolidin-1-ylsulfonyl | Enhances anticancer and antimicrobial activity |
Ethyl carboxylate | Improves solubility and bioavailability |
Phenyl group | Increases hydrophobic interactions with targets |
Properties
IUPAC Name |
ethyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-2-31-24(28)22-20(16-21(32-22)17-8-4-3-5-9-17)25-23(27)18-10-12-19(13-11-18)33(29,30)26-14-6-7-15-26/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSCIUBYLUNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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